molecular formula C18H27BClNO2 B1143089 (R)-BOROPHE-(+)-PINANEDIOL-HCL CAS No. 186906-12-7

(R)-BOROPHE-(+)-PINANEDIOL-HCL

Cat. No.: B1143089
CAS No.: 186906-12-7
M. Wt: 335.67648
InChI Key:
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Description

®-BoroPhe-(+)-Pinanediol is a chiral boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in asymmetric synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroPhe-(+)-Pinanediol typically involves the reaction of ®-phenylalanine with boronic acid derivatives. The process often includes the use of protecting groups to ensure the selective formation of the desired product. Common reaction conditions include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of ®-BoroPhe-(+)-Pinanediol may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

®-BoroPhe-(+)-Pinanediol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various boronic esters, boronic acids, and substituted boronic derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Chemistry

In chemistry, ®-BoroPhe-(+)-Pinanediol is used as a chiral building block for the synthesis of complex molecules. Its ability to form stable boronic esters makes it a valuable tool in Suzuki-Miyaura cross-coupling reactions .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors .

Medicine

In medicine, ®-BoroPhe-(+)-Pinanediol is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of cancer and bacterial infections .

Industry

In industrial applications, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for large-scale manufacturing .

Mechanism of Action

The mechanism of action of ®-BoroPhe-(+)-Pinanediol involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-BoroPhe-(+)-Pinanediol is unique due to its chiral center and boronic acid moiety, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and other functional groups makes it a versatile tool in various scientific applications .

Properties

IUPAC Name

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPMGWYFYLFMY-SKAYQWHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719330
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178455-03-3
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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